1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol is a fluorinated organic compound It is characterized by the presence of a trifluoromethyl group, an oxolane ring, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol typically involves multiple steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Its unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The oxolane ring and amino alcohol moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler fluorinated alcohol with similar properties but lacking the oxolane ring and amino group.
2,2,2-Trifluoroethanol: Another fluorinated alcohol with different reactivity and applications.
1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol: A compound with a similar structure but containing a sulfanyl group instead of an amino group.
Uniqueness
1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol is unique due to the combination of its trifluoromethyl group, oxolane ring, and amino alcohol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1,1,1-trifluoro-3-(oxolan-2-ylmethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)7(13)5-12-4-6-2-1-3-14-6/h6-7,12-13H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQYVJNPHNSTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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